2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride
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Overview
Description
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties, which include the presence of trifluoromethyl and methoxy groups. These groups can impart unique physicochemical properties to the molecule, making it a valuable building block in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride typically involves the following steps:
Formation of the Ni(II) Complex: The synthesis begins with the formation of a Ni(II) complex with a glycine Schiff base. This complex is formed under basic conditions.
Alkylation: The Ni(II) complex is then alkylated with CF3-CH2-I (trifluoromethyl iodide) under basic conditions to introduce the trifluoromethyl group.
Disassembly and Conversion: The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary, and the resulting product is converted in situ to the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the large-scale synthesis typically follows the same synthetic route as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino and methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere of leucine in drug design, enhancing the metabolic stability and bioactivity of drug molecules.
Biochemistry: The compound is used to study protein-ligand interactions and enzyme mechanisms.
Material Science: Its unique properties make it a valuable component in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Lacks the methoxy group, which can affect its physicochemical properties and biological activity.
4-(Methylamino)butanoic acid hydrochloride: Contains a methylamino group instead of the trifluoromethyl and methoxy groups, leading to different reactivity and applications.
Uniqueness
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is unique due to the presence of both trifluoromethyl and methoxy groups. These groups impart distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C5H9ClF3NO3 |
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Molecular Weight |
223.58 g/mol |
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-12-3(5(6,7)8)2(9)4(10)11;/h2-3H,9H2,1H3,(H,10,11);1H |
InChI Key |
CTXPPXCFSYORFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(=O)O)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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